![molecular formula C20H12ClF B14383021 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene CAS No. 89883-25-0](/img/structure/B14383021.png)
9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene: is an organic compound that features a fluorene backbone with a chlorophenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene typically involves the condensation of 9-fluorenone with 2-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon by removing the double bond.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly used.
Major Products Formed:
Oxidation: Formation of 9-[(2-chlorophenyl)methylidene]-1-fluorenone or 9-[(2-chlorophenyl)methylidene]-1-fluorene-9-carboxylic acid.
Reduction: Formation of 9-[(2-chlorophenyl)methyl]-1-fluoro-9H-fluorene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies are limited.
Industry: In the materials science field, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and potential for electron transport.
Mechanism of Action
The exact mechanism of action for 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structure suggests it could participate in π-π interactions, hydrogen bonding, and other non-covalent interactions that influence its biological activity.
Comparison with Similar Compounds
- 9-[(2-Bromophenyl)methylidene]-1-fluoro-9H-fluorene
- 9-[(2-Methylphenyl)methylidene]-1-fluoro-9H-fluorene
- 9-[(2-Nitrophenyl)methylidene]-1-fluoro-9H-fluorene
Comparison: Compared to its analogs, 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions Chlorine is an electron-withdrawing group, which can affect the compound’s electronic properties and stability
Properties
CAS No. |
89883-25-0 |
|---|---|
Molecular Formula |
C20H12ClF |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methylidene]-1-fluorofluorene |
InChI |
InChI=1S/C20H12ClF/c21-18-10-4-1-6-13(18)12-17-15-8-3-2-7-14(15)16-9-5-11-19(22)20(16)17/h1-12H |
InChI Key |
MKNVOKLCYFNFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C(=CC=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


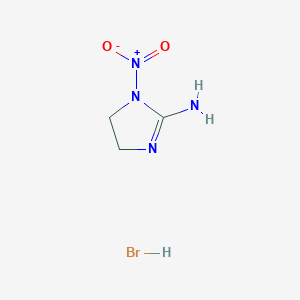
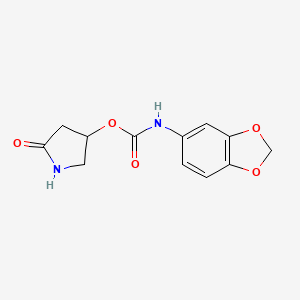
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
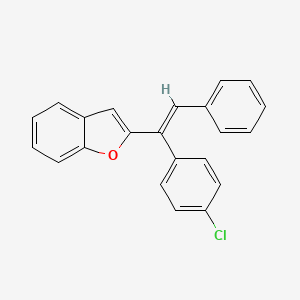
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
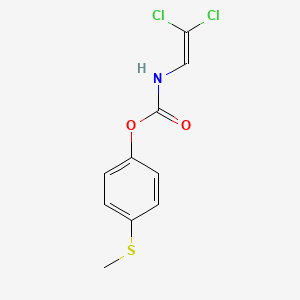
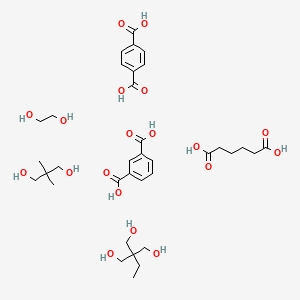
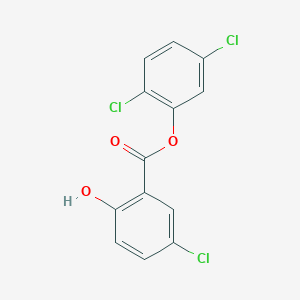
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
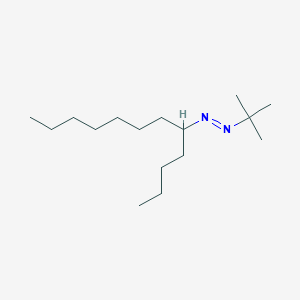
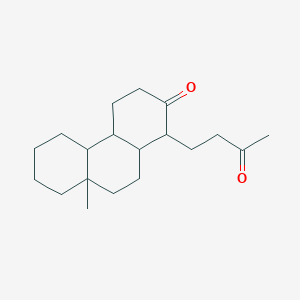
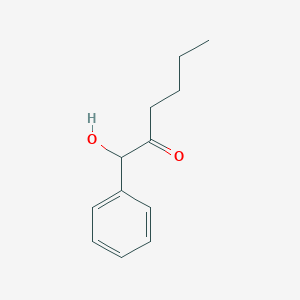
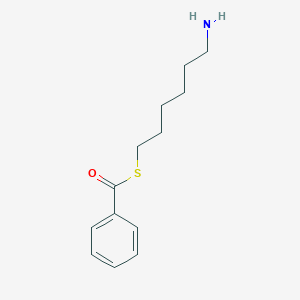
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
